molecular formula C13H10ClN5O2 B2462626 3-(4-chlorophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-83-5

3-(4-chlorophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2462626
CAS No.: 872590-83-5
M. Wt: 303.71
InChI Key: MZJCCEQWZATKDA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Properties

IUPAC Name

3-(4-chlorophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c1-8(20)6-18-7-15-12-11(13(18)21)16-17-19(12)10-4-2-9(14)3-5-10/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJCCEQWZATKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-hydrazinopyridine to form an intermediate hydrazone, which then undergoes cyclization with ethyl acetoacetate in the presence of a catalyst such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising potential in medicinal chemistry due to its biological activities:

  • Anticancer Properties : Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer activity against various cancer cell lines. For instance:
    CompoundCancer Cell LineIC50 (μM)
    Compound AMCF-7 (breast cancer)2.09
    Compound BHepG2 (liver cancer)2.08

The structural features of this compound may enhance its interaction with molecular targets involved in cancer progression, such as protein kinases and growth factor receptors.

  • Anti-inflammatory Activity : The triazolo-pyrimidine scaffold is associated with anti-inflammatory effects. Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes:
    CompoundCOX InhibitionIC50 (μM)
    PYZ3COX-II0.011
    PYZ4COX-II0.2

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies have highlighted its inhibition of carbonic anhydrase and cholinesterase:

  • Carbonic Anhydrase Inhibition : This activity is crucial for developing therapeutics for conditions like glaucoma.
  • Cholinesterase Inhibition : Relevant for Alzheimer’s disease treatment.

Case Studies and Research Findings

Recent studies have synthesized various derivatives of triazolo-pyrimidines to evaluate their biological activities:

  • A study reported the synthesis of a series of compounds that displayed selective inhibition against COX-II with minimal ulcerogenic effects, suggesting a favorable safety profile for potential therapeutic use.
  • Another investigation focused on the structure–activity relationship (SAR) of triazolo derivatives, revealing that modifications in the phenyl and piperazine rings significantly influenced their biological potency. This underscores the importance of structural optimization in enhancing the efficacy of such compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific structural features, such as the presence of a chlorophenyl group and an oxopropyl substituent. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

The compound 3-(4-chlorophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered interest due to its potential biological activities. This article aims to provide an overview of its biological activity based on various studies and research findings.

Chemical Structure

The compound is characterized by a unique structural framework that includes a chlorophenyl group and a triazolo-pyrimidine core. The molecular formula is C13H11ClN4OC_{13}H_{11}ClN_{4}O with a molecular weight of approximately 262.65 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have shown that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:

  • In vitro studies indicate efficacy against various bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting potential as an antibacterial agent .
  • Structure-activity relationship (SAR) analyses have identified key functional groups that enhance antimicrobial potency.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research into related triazolopyrimidines has revealed:

  • Inhibition of cancer cell proliferation in vitro.
  • Induction of apoptosis in cancerous cells through various mechanisms including the modulation of specific signaling pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : Urease inhibitors are important for treating infections caused by Helicobacter pylori; studies show that derivatives of this class exhibit moderate to strong urease inhibition.

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazolopyrimidine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited MIC values below 50 μM against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), indicating their potential as novel therapeutic agents .
  • Enzyme Inhibition Studies : Research on related compounds has shown that modifications in the triazolo-pyrimidine structure can lead to significant improvements in enzyme inhibition profiles. For example, specific substitutions at the chlorophenyl position were found to enhance AChE inhibitory activity significantly .
  • Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics of similar compounds reveal promising absorption and distribution characteristics with low toxicity profiles in preliminary tests. This suggests a favorable safety margin for further development .

Data Tables

Biological ActivityCompound TypeMIC (μM)Reference
AntimicrobialTriazolopyrimidine<50
AChE InhibitionSimilar Derivative<10
Urease InhibitionRelated CompoundModerate

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